molecular formula C17H16N4O2 B6440815 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole CAS No. 2549028-73-9

3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole

Cat. No.: B6440815
CAS No.: 2549028-73-9
M. Wt: 308.33 g/mol
InChI Key: PFOYGVVOIQVMPE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It’s also known as 1,3-diazole . Imidazole is a core part of many important biological molecules, including histidine, purine, and histamine .


Synthesis Analysis

Imidazole can be synthesized in a variety of ways. One common method is the condensation of glyoxal, formaldehyde, and ammonia .


Molecular Structure Analysis

Imidazole has two nitrogen atoms; one bears a hydrogen atom, and the other is a pyrrole-type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it can show two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it can act as both an acid and a base . It’s highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It has a molecular weight of 68.08 g/mol .

Scientific Research Applications

3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole has been used in various scientific research applications. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used to study the mechanism of action of various drugs, such as dopamine receptor agonists and antagonists, and to study the structure-activity relationships of various compounds. In addition, this compound has been used to study the structure-activity relationships of various compounds, and to study the pharmacokinetics and pharmacodynamics of various drugs.

Advantages and Limitations for Lab Experiments

The use of 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole in laboratory experiments has several advantages. It is a versatile building block for the synthesis of novel compounds with potential therapeutic applications. In addition, it is relatively easy to synthesize and is available commercially. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water and is not very stable in solution, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the use of 3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole in scientific research are numerous. Further research could be conducted to explore its potential therapeutic applications. In addition, further research could be conducted to explore its potential interactions with other receptors and ion channels, as well as its potential effects on gene expression. Furthermore, further research could be conducted to explore its potential uses in the development of novel drugs and other compounds. Finally, further research could be conducted to explore its potential uses in the study of the pharmacokinetics and pharmacodynamics of various drugs.

Synthesis Methods

3-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-5-phenyl-1,2-oxazole can be synthesized from the reaction of 3-azetidinone and 5-phenyl-1,2-oxazole. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction proceeds in two steps, first forming an intermediate compound, 3-(3-azetidinone-1-yl)methyl-5-phenyl-1,2-oxazole, which then undergoes a nucleophilic substitution reaction with an imidazole, resulting in the formation of this compound. The reaction is typically carried out at room temperature, and the desired product can be isolated by recrystallization.

Safety and Hazards

Like all chemicals, imidazole should be handled with care. It can cause skin and eye irritation, and it may be harmful if swallowed .

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(21-10-13(11-21)9-20-7-6-18-12-20)15-8-16(23-19-15)14-4-2-1-3-5-14/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOYGVVOIQVMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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